molecular formula C8H8ClF3N2O2 B2509202 2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide CAS No. 2411219-53-7

2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide

Cat. No.: B2509202
CAS No.: 2411219-53-7
M. Wt: 256.61
InChI Key: SLWFCKDVRHDHIK-UHFFFAOYSA-N
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Description

2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide is an organic compound that features a unique combination of functional groups, including a chloro group, a trifluoromethyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a β-keto ester and hydroxylamine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Chlorination: The chloro group is introduced through a chlorination reaction, often using thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the amide bond, typically achieved by reacting the intermediate with propanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the oxazole ring or the amide group, potentially leading to ring opening or the formation of amines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium azide or potassium thiolate can be used under mild conditions.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Amines or reduced oxazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and oxazole-containing compounds on biological systems. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is of interest for its potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the oxazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide is unique due to the presence of both a trifluoromethyl group and an oxazole ring, which are not commonly found together in a single molecule. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2O2/c1-4(9)7(15)13-2-5-3-16-14-6(5)8(10,11)12/h3-4H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWFCKDVRHDHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CON=C1C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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